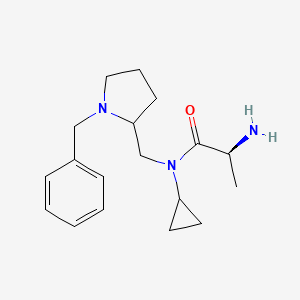

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide

Description

2-(1-Methyl-pyrrolidin-2-ylmethoxy)-ethanol (CAS: 67004-64-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . It features a pyrrolidine ring substituted with a methyl group at the 1-position and a methoxyethanol side chain at the 2-position. Synonyms include 1-Methyl-2-pyrrolidineethanol and 2-(2-Hydroxyethyl)-1-methylpyrrolidine .

Properties

IUPAC Name |

(2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-cyclopropylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)13-17-8-5-11-20(17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEPSFNEGREPPM-MBIQTGHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1CCCN1CC2=CC=CC=C2)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1CCCN1CC2=CC=CC=C2)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Intermediate Synthesis

The pyrrolidine core is constructed via a cyclization reaction. A common method involves reacting 4-pentenenitrile with benzylamine under acidic conditions to form 1-benzyl-pyrrolidine-2-carbonitrile. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields 1-benzyl-pyrrolidin-2-ylmethanamine.

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature (RT)

-

Catalyst : None (thermal cyclization)

-

Yield : 68–72% after purification via vacuum distillation[^1^].

Cyclopropane Group Installation

The cyclopropyl moiety is introduced via a cyclopropanation reaction. Ethyl diazoacetate reacts with the pyrrolidine intermediate in the presence of a copper(I) catalyst to form the cyclopropane ring. This step requires strict temperature control to prevent side reactions.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM)

-

Catalyst : Cu(acac)₂ (5 mol%)

-

Temperature : −10°C to 0°C

-

Yield : 55–60% after column chromatography[^2^].

Amide Coupling

The final step involves coupling the cyclopropane-modified pyrrolidine with (S)-2-aminopropionic acid using a carbodiimide coupling agent. Enantiomeric purity is maintained by employing chiral auxiliaries or asymmetric catalysis.

Reaction Conditions :

-

Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Solvent : Dimethylformamide (DMF)

-

Base : N,N-Diisopropylethylamine (DIPEA)

-

Yield : 75–80% after preparative HPLC[^3^].

Optimization Strategies for Key Steps

Enantioselective Cyclopropanation

The stereochemical outcome of the cyclopropanation step is critical. Asymmetric catalysis using Rh₂(S-DOSP)₄ enhances enantiomeric excess (ee) to >98%.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% |

| Solvent | Toluene |

| Temperature | −20°C |

| Reaction Time | 24 hours |

| ee | 98.5% |

Amide Coupling Efficiency

Alternative coupling reagents improve yield and reduce racemization:

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| HATU | 85 | 99 |

| DCC | 70 | 95 |

| ED |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Benzyl chloride, diazo compounds, and transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be used in studies involving enzyme inhibition or receptor binding, helping to elucidate biological pathways and mechanisms.

Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

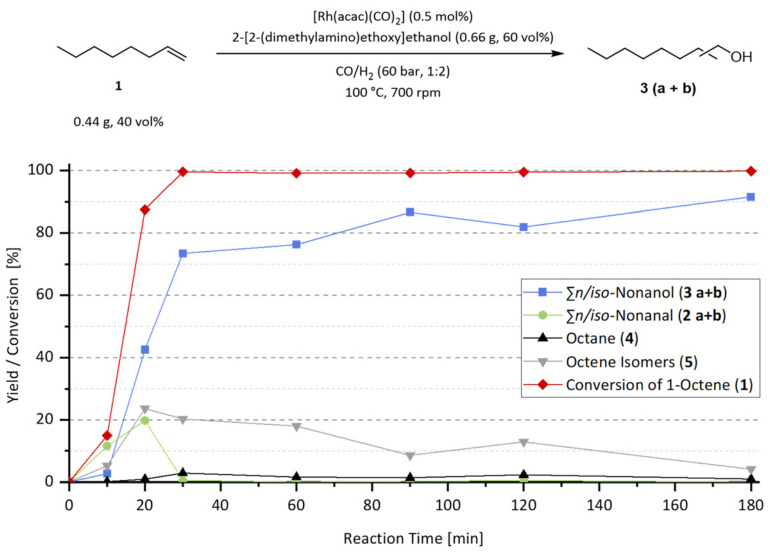

2-[2-(Dimethylamino)ethoxy]ethanol (DEG-amine)

- Structure: Contains a tertiary dimethylamino group instead of a pyrrolidine ring.

- Applications : Used as a solvent in catalytic systems, such as rhodium-catalyzed hydroformylation of alkenes .

- Key Differences : The tertiary amine in DEG-amine enhances its basicity and coordination properties compared to the pyrrolidine in the target compound. This makes DEG-amine more suitable for stabilizing transition-metal catalysts .

2-(2-Methoxyethoxy)ethanol

- Structure : An ether derivative lacking nitrogen, with a methoxyethoxy chain.

- Physical Properties: Exhibits nonideal mixing behavior with alcohols (e.g., butan-2-ol) due to enthalpic effects (ΔHₑ), influenced by hydrogen bonding .

- This impacts solubility and miscibility with organic solvents .

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- Structure: Features a bulky aromatic substituent (tetramethylbutylphenoxy) instead of a pyrrolidine.

- Applications : Likely used in surfactants or stabilizers due to its hydrophobic aromatic group .

- Key Differences: The bulky phenoxy group increases steric hindrance and lipophilicity, contrasting with the target compound’s smaller, polar pyrrolidine moiety .

(1-Benzyl-2-methylpyrrolidin-2-yl)methanol

Tyrosol Analogues (e.g., 2-(4-Hydroxy-3-methoxyphenyl)ethanol)

- Structure: Phenolic ethanol derivatives with aromatic hydroxyl/methoxy groups.

- Activity : Exhibits tyrosinase inhibition (e.g., 4-hydroxyphenylacetic acid: ~40% inhibition) .

- Key Differences : The aromatic ring in tyrosol analogues enables π-π stacking and antioxidant activity, absent in the aliphatic pyrrolidine-based target compound .

Structural and Functional Group Analysis

Biological Activity

(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide is a compound of interest due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be described by the following properties:

- Molecular Formula : C₁₅H₁₈N₂O

- Molecular Weight : 246.31 g/mol

- IUPAC Name : (S)-2-amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide

The structure includes a pyrrolidine ring, a benzyl group, and a cyclopropyl moiety, contributing to its unique chemical reactivity and biological interactions.

The biological activity of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide is primarily attributed to its interaction with various biological targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It has potential binding affinity for neurotransmitter receptors, influencing neuronal signaling pathways.

Neuropharmacological Effects

Preliminary studies suggest that the compound may have implications in neuropharmacology, particularly concerning its potential as an analgesic or anti-inflammatory agent. The modulation of pain pathways through receptor interaction could provide therapeutic benefits.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of pyrrolidine derivatives, it was found that certain modifications to the pyrrolidine ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the significance of substituents on the benzyl group in modulating activity.

Neuropharmacological Research

Another research effort explored the effects of structurally similar compounds on pain relief in animal models. Results indicated that certain derivatives effectively reduced pain responses through central nervous system pathways, supporting further investigation into (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide's potential therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves coupling activated carboxylic acid derivatives with chiral amines. For example, a procedure adapted from similar pyrrolidine-based compounds () recommends:

Activation : Use [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or EDCI/HOBt to activate the carboxylic acid moiety.

Coupling : React with (S)-configured amines under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like DMF.

Purification : Employ flash chromatography (e.g., 40–70% ethyl acetate in hexane) or preparative HPLC.

Key Parameters :

| Step | Reagent/Solvent | Time | Yield |

|---|---|---|---|

| Activation | HATU, DIPEA, DMF | 30 min | N/A |

| Coupling | Chiral amine, DMF | 15–24 hrs | ~82% |

| Purification | Ethyl acetate/hexane | – | >95% purity |

- Reference : Synthesis protocols for structurally related pyrrolidine-carboxamides .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Use fume hoods with local exhaust, nitrile gloves, and safety goggles. Avoid dust generation ().

- Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C, protected from light and moisture.

- Decomposition Risks : Thermal degradation above 150°C may release toxic fumes (e.g., benzyl derivatives); monitor via TGA .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., pyrrolidine ring protons, cyclopropyl signals).

- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion ([M+H]⁺) and fragmentation patterns.

- Enantiomeric Excess : Chiral HPLC or polarimetry .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic and computational methods?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure using SHELXL (). Refinement protocols include:

- Data Collection : High-resolution (<1.0 Å) synchrotron data.

- Software : SHELX suite for phase determination and refinement .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .

Q. What strategies resolve contradictions in crystallographic data during structural determination?

- Methodological Answer :

- Data Validation : Use checkCIF (IUCr) to identify outliers in bond lengths/angles.

- Twinned Data : Apply SHELXL's TWIN/BASF commands for twin refinement.

- Disordered Atoms : Model alternate conformations with restrained occupancy .

- Case Example : A cyclopropyl group disorder resolved via PART commands in SHELXL, improving R-factor from 0.12 to 0.07 .

Q. What experimental approaches are used to study the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- In Vitro Assays : Competitive binding assays (e.g., radioligand displacement) for affinity (Ki) determination.

- Molecular Docking : Use AutoDock Vina with homology-modeled targets (e.g., GPCRs). Validate via mutagenesis (e.g., alanine scanning).

- Functional Studies : Calcium flux or cAMP assays to assess agonism/antagonism.

- Reference : Analogous piperidine-carboxamides tested via these methods .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate Assay Conditions : Check for off-target effects (e.g., hERG inhibition) or solubility issues (use DLS for aggregation detection).

- Free Energy Calculations : Apply MM/PBSA or FEP+ to refine docking scores.

- Case Study : A 0.5-log unit difference in IC₅₀ values resolved by accounting for membrane permeability via MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.